![molecular formula C23H19Cl2NO2 B2768431 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide CAS No. 921580-15-6](/img/structure/B2768431.png)
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide is a chemical compound with the molecular formula C15H10Cl3NO2 . It is also known as 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide . It has a molecular weight of 342.6 .
Molecular Structure Analysis
The dihedral angle between the two benzene rings in the molecule is 74.83 (5)° . The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group .Physical And Chemical Properties Analysis
This compound has a melting point of 159-161 °C (lit.) and a predicted boiling point of 565.0±50.0 °C . Its density is predicted to be 1.452±0.06 g/cm3 . It is slightly soluble in chloroform and methanol when heated and sonicated . The compound is a solid and its color ranges from pale yellow to yellow .科学的研究の応用
Synthesis and Biological Activity :
- N-aryl derivatives of related compounds have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase and butyrylcholinestrase, showing moderate to good activities. Molecular docking studies were also carried out to understand their binding interactions (Riaz et al., 2020).
- Another study focused on the synthesis of N-aryl/aralkyl derivatives and evaluated their α-glucosidase inhibitory potential. The research supported the compounds as promising drug leads with significant inhibitory activities (Iftikhar et al., 2019).
Pesticide Potential :
- Research on N-derivatives of related compounds has shown potential for use as pesticides. X-ray powder diffraction characterized these compounds, indicating their application in the field of agriculture (Olszewska et al., 2011).
Solid State Geometry and Crystal Structure Analysis :
- Studies on the solid-state geometry of N-(Aryl)-2,2,2-trichloro-acetamides have been conducted, providing insights into the crystal structures and molecular conformations of these compounds (Gowda et al., 2007).
Herbicide Application and Mechanisms :
- Chloroacetamides like related compounds have been studied for their herbicidal activity, specifically focusing on fatty acid synthesis inhibition in certain plants. This provides insights into the mode of action of these compounds as herbicides (Weisshaar & Böger, 1989).
Pharmaceutical Applications :
- Synthesized derivatives have been evaluated for their anticancer, anti-inflammatory, and analgesic activities, highlighting the pharmaceutical potential of these compounds (Rani et al., 2014).
Metabolism and Mode of Action Studies :
- Research into the metabolism of chloroacetamide herbicides in human and rat liver microsomes has provided valuable information about the metabolic pathways and potential health implications of these compounds (Coleman et al., 2000).
Drug Development :
- Synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for anticancer drug development highlight the compound's potential interaction with specific biological targets (Sharma et al., 2018).
Safety and Hazards
特性
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2/c1-14-7-8-15(2)16(11-14)12-22(27)26-21-10-9-17(24)13-19(21)23(28)18-5-3-4-6-20(18)25/h3-11,13H,12H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAPMKOYRZXNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

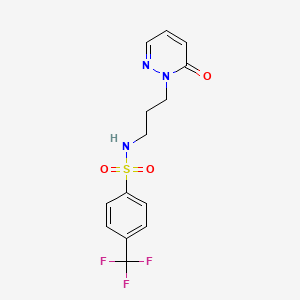
![2-Chloro-4-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2768350.png)
![4-[(4-methylphenyl)methyl]-1-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2768352.png)
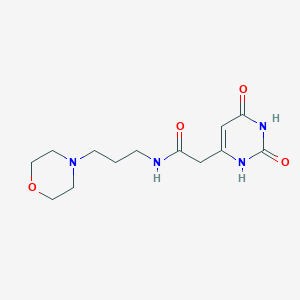

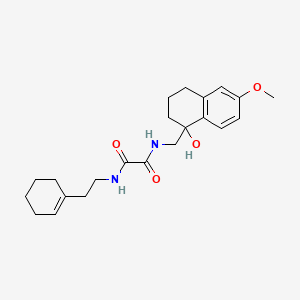
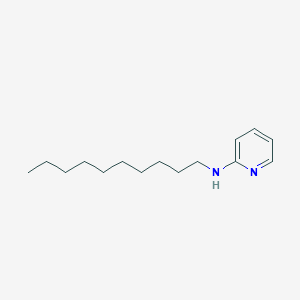
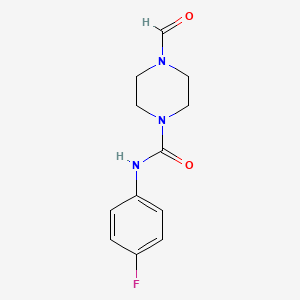
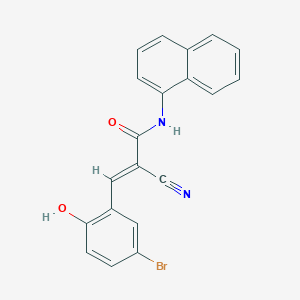
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]benzenesulfonamide](/img/structure/B2768366.png)

![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2768368.png)

![4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2768370.png)